17-Methylene-4-androsten-3-one

Vue d'ensemble

Description

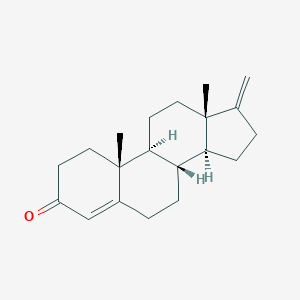

17-Methylene-4-androsten-3-one is a synthetic steroidal compound with the molecular formula C20H28O. It is characterized by the presence of a methylidene group at the 17th position and a double bond between the 4th and 5th carbon atoms in the androstane skeleton. This compound is known for its significant biological activity and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 17-Methylene-4-androsten-3-one typically involves the modification of androstenedione or other related steroidal precursors. One common method includes the use of microbial biotransformation, where specific microorganisms such as fungi or bacteria are employed to introduce the desired functional groups. For example, the biotransformation of androstenedione by certain fungal species can yield this compound .

Industrial Production Methods: Industrial production of this compound often relies on large-scale microbial fermentation processes. These processes are optimized to ensure high yield and purity of the final product. The use of genetically engineered microorganisms has also been explored to enhance the efficiency of the biotransformation process .

Analyse Des Réactions Chimiques

Types of Reactions: 17-Methylene-4-androsten-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the double bonds into single bonds, altering the compound’s structure and activity.

Substitution: Substitution reactions can introduce new substituents at specific positions on the steroidal skeleton.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce saturated steroids .

Applications De Recherche Scientifique

Anabolic Effects

17-MA is recognized for its anabolic properties, similar to other anabolic steroids. It promotes protein synthesis and muscle growth, making it attractive for bodybuilders and athletes seeking to enhance their physical performance. Studies have shown that compounds like 17-MA can lead to significant increases in muscle mass and strength when used in conjunction with resistance training .

Anti-Inflammatory Properties

Preliminary studies suggest that 17-MA may possess anti-inflammatory properties . This could be beneficial in treating conditions characterized by inflammation, such as arthritis or muscle injuries. The mechanism is thought to involve the modulation of inflammatory pathways, although further research is needed to fully elucidate these effects .

Treatment of Hormonal Disorders

The compound has been investigated for its potential use in treating hormonal disorders, particularly those related to elevated levels of testosterone and dihydrotestosterone (DHT). As a 5α-reductase inhibitor , 17-MA can help manage conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia by reducing the conversion of testosterone to DHT .

Doping Control in Sports

Due to its anabolic properties, 17-MA is subject to scrutiny in sports for potential misuse as a performance-enhancing drug. Research into its metabolites has been crucial for developing anti-doping measures. Studies have identified long-term metabolites of 17-MA that can be detected in urine samples, aiding in doping control efforts .

Case Studies and Research Findings

Several case studies have provided insights into the effects and safety profile of 17-MA:

- Case Study A : A clinical trial involving male athletes showed that administration of 17-MA led to a significant increase in lean body mass compared to a placebo group. The study monitored hormone levels and reported no adverse effects on liver function or lipid profiles over the short term .

- Case Study B : In a study focused on hormonal regulation, subjects treated with 17-MA exhibited decreased levels of DHT, which correlated with reduced symptoms of androgen-related disorders such as acne and seborrhea .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 17-Methylene-4-androsten-3-one involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .

Comparaison Avec Des Composés Similaires

Androstenedione: A precursor in the biosynthesis of testosterone and estrogen.

Androstadienedione: A key intermediate in the synthesis of various steroidal hormones.

Dehydroepiandrosterone (DHEA): A steroid hormone involved in the production of androgens and estrogens.

Uniqueness: 17-Methylene-4-androsten-3-one is unique due to its specific structural modifications, which confer distinct biological activities. Its methylidene group at the 17th position and the double bond between the 4th and 5th carbon atoms differentiate it from other similar compounds, making it valuable for specific research applications .

Activité Biologique

17-Methylene-4-androsten-3-one, a synthetic anabolic steroid, is notable for its unique structural modifications that enhance its biological activity while potentially moderating its androgenic effects. Its molecular formula is with a molecular weight of approximately 284.44 g/mol. The compound features a methylene group at the 17-position and a double bond between the 4th and 5th carbon atoms, distinguishing it from other steroids like testosterone and methyltestosterone.

The biological activity of this compound primarily involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression and protein synthesis, influencing various metabolic pathways. This interaction can lead to anabolic effects such as increased muscle mass and strength while potentially reducing androgenic side effects.

Key Mechanisms:

- Steroid Receptor Binding : The compound binds to androgen receptors, altering their activity.

- Gene Expression Modulation : It influences the transcription of genes involved in muscle growth and metabolism.

- Metabolic Pathway Interaction : The compound may affect enzymes involved in steroid metabolism, impacting pharmacokinetics when used alongside other steroids.

Biological Activities

Research indicates that this compound exhibits several biological activities relevant to both therapeutic and performance-enhancing contexts:

- Anabolic Effects : Similar to other anabolic steroids, it promotes protein synthesis and muscle growth.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for therapeutic applications in conditions requiring inflammation reduction.

- Metabolic Effects : It may influence lipid metabolism and glucose homeostasis, although further research is required to elucidate these pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to related anabolic steroids:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C20H28O | Enhanced anabolic properties; reduced androgenic effects |

| Testosterone | C19H28O2 | Strong anabolic and androgenic effects |

| Methyltestosterone | C20H30O2 | Increased oral bioavailability; potent androgenic effects |

| Nandrolone | C18H26O2 | Anabolic steroid with lower androgenic activity than testosterone |

| Androstenedione | C19H26O | Precursor hormone involved in testosterone synthesis |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anabolic Effects in Athletes :

A study involving male athletes demonstrated significant increases in muscle mass when supplemented with this compound over a controlled period compared to a placebo group . -

Metabolism Studies :

Research has identified various metabolites of this compound through advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS). These studies provide insights into how the compound is processed in the body, revealing potential long-term metabolites that could be useful for anti-doping analysis . -

Impact on Hormonal Profiles :

Investigations into hormonal changes following administration showed alterations in testosterone and estrogen levels, suggesting that this compound may influence endocrine functions beyond its direct anabolic effects .

Propriétés

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-17-methylidene-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h12,16-18H,1,4-11H2,2-3H3/t16-,17-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEURENTQIAFIS-FSGKZVOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=C)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556359 | |

| Record name | 17-Methylideneandrost-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846-45-7 | |

| Record name | 17-Methylideneandrost-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.